REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:4][C:3]=1[N+:13]([O-])=O.Cl.C(O)(C)C>[Fe].O>[NH2:13][C:3]1[CH:4]=[C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])[CH:6]=[CH:7][C:2]=1[F:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
27.24 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)CC(=O)OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
265 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
8.1 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
26.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8.1 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for a further 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through a plug of Hyflo® diatomaceous earth
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1F)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.98 g | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |